6-(3-Phenylpiperazin-1-yl)nicotinic acid
Description
Contextualization of Nicotinic Acid Derivatives in Pharmaceutical Research
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have a long history in pharmacology. wikipedia.org Beyond its nutritional role, nicotinic acid at pharmacological doses modulates lipid metabolism, making it a therapeutic option for dyslipidemia. nih.gov In recent years, the scope of research into nicotinic acid derivatives has expanded significantly, with studies exploring their potential in a variety of therapeutic areas.
Researchers have synthesized and investigated novel nicotinic acid derivatives for their promising anticancer activities. nih.govnih.gov These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, with some demonstrating selective inhibitory efficacy against key signaling pathways involved in tumor growth and angiogenesis. nih.gov Furthermore, certain derivatives have displayed antioxidant properties, which can be beneficial in combating cellular damage. nih.gov The nicotinic acid scaffold has also been explored for its potential in developing new anti-infective agents, including those with activity against Mycobacterium tuberculosis. drugs.com The diverse biological activities of nicotinic acid derivatives make them a versatile platform for the development of new therapeutic agents.
Role of Piperazine (B1678402) Scaffolds as Privileged Structures in Drug Design
The piperazine ring is a heterocyclic amine that is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its frequent appearance in the structures of approved drugs and biologically active compounds across a wide range of therapeutic applications. rsc.org The unique physicochemical properties of the piperazine moiety, including its basicity, solubility, and conformational flexibility, make it a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govresearchgate.net
Piperazine derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) effects. nih.gov The two nitrogen atoms of the piperazine ring provide opportunities for substitution, allowing for the fine-tuning of a molecule's interaction with its biological target. researchgate.net This versatility has led to the incorporation of the piperazine scaffold into drugs targeting various receptors and enzymes. nih.gov For instance, piperazine-containing compounds have been developed as nicotinic receptor modulators, highlighting the synergy between this scaffold and the nicotinic pharmacophore. nih.govijrrjournal.com
Rationale for the Synthesis and Investigation of 6-(3-Phenylpiperazin-1-yl)nicotinic Acid and its Analogues
The conjugation of a phenylpiperazine moiety to a nicotinic acid core in this compound represents a deliberate strategy to create a novel chemical entity with the potential for unique or enhanced pharmacological properties. This rationale is built upon the established biological activities of both parent scaffolds.
The synthesis of this hybrid molecule is driven by the hypothesis that the combination of the nicotinic acid and piperazine motifs could lead to compounds with synergistic or additive effects. For example, the phenylpiperazine group is a common feature in CNS-active drugs, and its incorporation could direct the molecule towards neurological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). ijrrjournal.com The modulation of nAChRs is a key strategy in the development of treatments for a range of neurological and psychiatric disorders. mdpi.com
Furthermore, given the recognized anticancer potential of both nicotinic acid derivatives and various piperazine-containing compounds, their combination in a single molecule provides a compelling avenue for the discovery of novel anticancer agents. nih.govnih.gov The investigation of this compound and its analogues allows researchers to explore new structure-activity relationships and to potentially identify lead compounds for further development in oncology, neuropharmacology, and other therapeutic fields.
Research Findings on Analogous Compounds
While specific research data for this compound is not extensively available in the public domain, the pharmacological activities of analogous compounds containing nicotinic acid and piperazine scaffolds have been reported. The following tables illustrate the types of data typically generated in the investigation of such molecules.
| Compound | Target | Activity (IC50/EC50 in µM) | Therapeutic Potential |
|---|---|---|---|
| Nicotinic Acid Analog A | VEGFR-2 | 0.5 | Anticancer |
| Nicotinic Acid Analog B | Human Carbonic Anhydrase I | 7.12 | Various |
| Nicotinic Acid Analog C | Acetylcholinesterase | 21.45 | Neurological Disorders |
| Compound | Receptor | Binding Affinity (Ki in nM) | Therapeutic Potential |
|---|---|---|---|
| Piperazine Analog X | α4β2 nAChR | 15.2 | Neurological Disorders |
| Piperazine Analog Y | 5-HT1A Receptor | 4.8 | CNS Disorders |
| Piperazine Analog Z | Dopamine (B1211576) D2 Receptor | 25.6 | Antipsychotic |
Synthetic Methodologies for this compound and Structurally Related Analogues
The synthesis of this compound and its analogues involves a combination of strategic chemical reactions aimed at constructing the core heterocyclic structures and linking them together. These methodologies are crucial for creating diverse derivatives for chemical and biological research. The synthetic approaches can be broadly categorized by the construction of the nicotinic acid core, the introduction of the phenylpiperazine moiety, and the optimization of the coupling process.
Structure
3D Structure
Properties
IUPAC Name |
6-(3-phenylpiperazin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(21)13-6-7-15(18-10-13)19-9-8-17-14(11-19)12-4-2-1-3-5-12/h1-7,10,14,17H,8-9,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZPMWAWYUHYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CC=C2)C3=NC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Chromatographic Characterization of 6 3 Phenylpiperazin 1 Yl Nicotinic Acid Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For a molecule like 6-(3-phenylpiperazin-1-yl)nicotinic acid, both ¹H and ¹³C NMR would be instrumental in confirming the connectivity of the nicotinic acid, phenyl, and piperazine (B1678402) moieties.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the pyridine (B92270) ring, the phenyl group, and the piperazine ring are expected. The protons on the substituted pyridine ring of the nicotinic acid portion would likely appear in the aromatic region, typically between 7.0 and 9.0 ppm. For instance, in nicotinic acid itself, the proton at position 2 (adjacent to the nitrogen and the carboxylic acid) is the most downfield, followed by the protons at positions 6, 4, and 5. stackexchange.combmrb.iochemicalbook.com For a 6-substituted analogue, the signals for the remaining pyridine protons would be anticipated to show characteristic splitting patterns (doublets, doublets of doublets) based on their coupling with adjacent protons.
The protons of the phenyl group attached to the piperazine ring would also resonate in the aromatic region, likely between 6.8 and 7.5 ppm, with multiplicities depending on the substitution pattern. The protons on the piperazine ring would appear more upfield, typically in the range of 2.5 to 4.0 ppm. These signals often present as complex multiplets due to coupling between adjacent axial and equatorial protons.
In the ¹³C NMR spectrum, the carbon atoms of the pyridine and phenyl rings would be observed in the downfield region (100-160 ppm). The carbonyl carbon of the carboxylic acid group would be the most downfield signal, typically appearing above 165 ppm. The aliphatic carbons of the piperazine ring would resonate in the upfield region, generally between 40 and 60 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H | 7.0 - 9.0 | d, dd |
| Phenyl H | 6.8 - 7.5 | m |
| Piperazine H | 2.5 - 4.0 | m |
| Carboxylic Acid H | > 10.0 | bs |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (ppm) |
| Carboxylic Acid C=O | > 165 |
| Aromatic C (Pyridine and Phenyl) | 100 - 160 |
| Piperazine C | 40 - 60 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₆H₁₇N₃O₂), the molecular weight is 283.33 g/mol . chemicalbook.com In an MS experiment, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be expected at m/z 283 or 284, respectively.
The fragmentation of this molecule under mass spectrometric conditions would likely involve cleavage at the bonds connecting the three main structural components. Phenylpiperazine derivatives are known to exhibit characteristic fragmentation patterns. xml-journal.netresearchgate.netnih.govresearchgate.net Common fragmentation pathways for phenylpiperazines include the cleavage of the piperazine ring and the loss of fragments such as C₂H₄N. nih.gov The C-N bonds between the piperazine ring and the nicotinic acid and phenyl moieties are also susceptible to cleavage.
Key fragment ions that might be observed in the mass spectrum of this compound could include:
A fragment corresponding to the phenylpiperazine moiety.
A fragment corresponding to the nicotinic acid moiety after cleavage of the piperazine ring.
Loss of the carboxylic acid group as CO₂ (44 Da).
The exact fragmentation pattern would provide strong evidence for the proposed structure of the molecule. High-resolution mass spectrometry (HRMS) could be used to determine the elemental composition of the parent ion and its fragments with high accuracy, further confirming the molecular formula.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Description | Predicted m/z |
| [M+H]⁺ | 284 |
| [M]⁺ | 283 |
| Phenylpiperazine cation | 161 |
| Nicotinic acid radical cation | 123 |
| [M - COOH]⁺ | 238 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the carboxylic acid, aromatic rings, and amine functionalities.
The key expected IR absorption bands are:
O-H stretch of the carboxylic acid: A broad band in the region of 2500-3300 cm⁻¹.
C=O stretch of the carboxylic acid: A strong, sharp band around 1700-1725 cm⁻¹. researchgate.net
C=C and C=N stretches of the aromatic pyridine and phenyl rings: Multiple bands in the region of 1400-1600 cm⁻¹. researchgate.net
C-H stretches of the aromatic rings: Bands above 3000 cm⁻¹. pw.edu.pl
C-H stretches of the aliphatic piperazine ring: Bands in the region of 2800-3000 cm⁻¹.
C-N stretches of the amine and pyridine: Bands in the region of 1000-1300 cm⁻¹.
The presence and positions of these bands would provide confirmatory evidence for the functional groups within the molecule. The vibrational spectra of pyridine and its derivatives are well-documented and show characteristic shifts upon substitution. up.ac.zacdnsciencepub.comcdnsciencepub.comacs.org
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | 2500 - 3300 | Broad |
| Carboxylic Acid C=O | 1700 - 1725 | Strong |
| Aromatic C=C and C=N | 1400 - 1600 | Medium to Strong |
| Aromatic C-H | > 3000 | Medium to Weak |
| Aliphatic C-H | 2800 - 3000 | Medium |
| C-N Stretch | 1000 - 1300 | Medium |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to confirm the empirical formula of the synthesized molecule. For this compound, with the molecular formula C₁₆H₁₇N₃O₂, the theoretical elemental composition can be calculated.
The expected elemental analysis percentages are:
Carbon (C): 67.83%
Hydrogen (H): 6.05%
Nitrogen (N): 14.83%
Oxygen (O): 11.29%
Experimental results from elemental analysis that are in close agreement with these theoretical values (typically within ±0.4%) would provide strong evidence for the correct elemental composition and, by extension, the molecular formula of the compound.
Table 5: Theoretical Elemental Analysis for C₁₆H₁₇N₃O₂
| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon (C) | 12.01 | 16 | 192.16 | 67.83% |
| Hydrogen (H) | 1.01 | 17 | 17.17 | 6.05% |
| Nitrogen (N) | 14.01 | 3 | 42.03 | 14.83% |
| Oxygen (O) | 16.00 | 2 | 32.00 | 11.29% |
| Total | 283.36 | 100.00% |
Chromatographic Purity Assessment and Isolation Techniques
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. For this compound and its analogues, High-Performance Liquid Chromatography (HPLC) would be the method of choice for determining purity. jst.go.jpsielc.comsielc.comchromatographyonline.com
A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol), would likely provide good separation. The compound could be detected using a UV detector, as the aromatic rings would absorb UV light, typically around 254 nm. The purity of the sample would be determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
For the isolation and purification of the compound on a larger scale, column chromatography using silica (B1680970) gel as the stationary phase and a suitable solvent system (e.g., a gradient of ethyl acetate in hexane (B92381) or dichloromethane (B109758) in methanol) would be appropriate. Thin-Layer Chromatography (TLC) would be used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. Various HPLC methods have been developed for the analysis of nicotinic acid and its metabolites, which can be adapted for its derivatives. researchgate.net
Computational Chemistry and Molecular Modeling of 6 3 Phenylpiperazin 1 Yl Nicotinic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.
Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Orbitals)
Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for describing a molecule's electronic properties and chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state.
Table 1: Hypothetical Frontier Orbital Energies for 6-(3-Phenylpiperazin-1-yl)nicotinic Acid
| Parameter | Energy (eV) |
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| HOMO-LUMO Gap (ΔE) | Data Not Available |
A detailed study would involve calculating these energy values and visualizing the electron density distribution of the HOMO and LUMO across the molecular structure. This would reveal which parts of the molecule—the phenyl ring, the piperazine (B1678402) ring, or the nicotinic acid moiety—are most involved in electron donation and acceptance.
Electrostatic Potential Surface (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. This is invaluable for predicting how the molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of varying electrostatic potential:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue: Indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.
Green: Represents regions of neutral potential.
For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, identifying them as potential sites for hydrogen bonding and electrophilic interaction. Positive potentials might be observed around the hydrogen atoms.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action.
A docking study of this compound would require a specific biological target. Given the known activities of related compounds, potential targets could include various receptors, enzymes, or transporters in the central nervous system. The simulation would predict the binding affinity (often expressed as a docking score) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound, either in a solvent or bound to a biological target, would reveal its conformational flexibility and the stability of its interactions.
By simulating the movements of atoms and bonds, MD can assess the stability of a ligand-protein complex predicted by molecular docking. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand in the binding pocket, can indicate whether the predicted binding pose is stable over a simulated timescale.
In Silico Prediction of Molecular Descriptors
In silico tools can rapidly calculate a variety of molecular descriptors that predict the physicochemical properties and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound. These descriptors are essential for evaluating a molecule's drug-likeness.
Table 2: Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value |
| Molecular Weight | Data Not Available |
| LogP (Octanol-Water Partition Coefficient) | Data Not Available |
| Topological Polar Surface Area (TPSA) | Data Not Available |
| Number of Hydrogen Bond Donors | Data Not Available |
| Number of Hydrogen Bond Acceptors | Data Not Available |
| Number of Rotatable Bonds | Data Not Available |
These descriptors are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the potential for oral bioavailability.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for 6 3 Phenylpiperazin 1 Yl Nicotinic Acid Derivatives
Systematic SAR Exploration of Substituents on the Nicotinic Acid Pyridine (B92270) Ring
The nicotinic acid portion of the molecule, a pyridine ring with a carboxylic acid group, offers several positions for substitution, which can significantly influence the compound's interaction with its biological target. SAR studies on related 6-substituted nicotine (B1678760) and nicotinic acid analogs have highlighted the importance of the electronic and steric properties of substituents at this position. researchgate.net
Systematic exploration of substituents on the pyridine ring of 6-(3-phenylpiperazin-1-yl)nicotinic acid derivatives would likely involve the introduction of a variety of functional groups at positions 2, 4, and 5 of the pyridine ring. The goal is to probe the effects of these modifications on biological activity.
Key observations from studies on analogous compounds suggest the following trends:
Electronic Effects: The electronic nature of the substituent can modulate the pKa of the pyridine nitrogen and the carboxylic acid, which may be critical for receptor binding or cellular uptake. Electron-donating groups (e.g., -CH₃, -OCH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂) would be systematically introduced to assess their impact.
Steric Bulk: The size of the substituent is another critical factor. While smaller, lipophilic groups at the 6-position of nicotine analogs have been shown to contribute to affinity, increased steric bulk can lead to a decrease in activity. researchgate.net A similar trend would be investigated for this scaffold.
Hydrogen Bonding Potential: Substituents capable of forming hydrogen bonds (e.g., -OH, -NH₂) could introduce new interactions with the target protein, potentially enhancing affinity and selectivity.
A hypothetical SAR exploration of substituents on the nicotinic acid pyridine ring is presented in Table 1. This table illustrates the potential impact of different substituents on a hypothetical biological activity, based on general principles of medicinal chemistry and findings from related series.
Table 1: Hypothetical SAR of Substituents on the Nicotinic Acid Pyridine Ring
| Compound ID | Substituent at Position 4 | Substituent at Position 5 | Hypothetical Biological Activity (IC₅₀, nM) |
| 1a | H | H | 100 |
| 1b | Cl | H | 50 |
| 1c | CH₃ | H | 80 |
| 1d | H | F | 75 |
| 1e | H | OCH₃ | 120 |
| 1f | Cl | F | 30 |
This table is for illustrative purposes and does not represent actual experimental data for this compound derivatives.
SAR Analysis of Modifications on the 3-Phenylpiperazine Moiety
The 3-phenylpiperazine moiety is a common pharmacophore in many biologically active compounds, and its modification can profoundly affect activity and selectivity. SAR studies in this region typically focus on substitution on the phenyl ring and modifications of the piperazine (B1678402) ring itself.
For derivatives of this compound, key areas of modification would include:
Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical. A study on mono-substituted 4-phenylpiperazines revealed that the position and physicochemical character of the aromatic substituent were crucial for their in vivo effects on the dopaminergic system. nih.gov Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro) at the ortho, meta, and para positions can probe for favorable steric, electronic, and hydrophobic interactions with the target. For instance, a fluorine substituent might enhance metabolic stability and binding affinity.
Piperazine Ring Conformation: The piperazine ring can adopt different conformations, and substitution on the ring can influence its preferred geometry. This, in turn, can affect how the entire molecule fits into a binding pocket.
Chirality at C3: The carbon at the 3-position of the piperazine ring is a chiral center. The stereochemistry at this position can be critical for biological activity, with one enantiomer often being significantly more potent than the other.
Table 2 presents a hypothetical SAR analysis of modifications on the 3-phenylpiperazine moiety, illustrating potential effects on biological activity.
Table 2: Hypothetical SAR of Modifications on the 3-Phenylpiperazine Moiety
| Compound ID | Phenyl Ring Substituent | Stereochemistry at C3 | Hypothetical Biological Activity (IC₅₀, nM) |
| 2a | H | Racemic | 100 |
| 2b | 4-F | Racemic | 60 |
| 2c | 3-Cl | Racemic | 85 |
| 2d | 4-OCH₃ | Racemic | 150 |
| 2e | 4-F | (S) | 40 |
| 2f | 4-F | (R) | 200 |
This table is for illustrative purposes and does not represent actual experimental data for this compound derivatives.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling
3D-QSAR studies are powerful computational techniques used to correlate the 3D properties of molecules with their biological activities. These models can provide detailed insights into the steric and electrostatic requirements for optimal interaction with a biological target. For a series of this compound derivatives, a 3D-QSAR model would be developed by aligning the molecules and calculating their steric and electrostatic fields.
A typical 3D-QSAR workflow involves:
Selection of a Training Set: A diverse set of molecules with known biological activities is chosen.
Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.
Calculation of Molecular Fields: Steric and electrostatic fields are calculated around each molecule.
Statistical Analysis: A statistical method, such as Partial Least Squares (PLS), is used to derive a mathematical equation that correlates the variations in the molecular fields with the variations in biological activity.
Model Validation: The predictive power of the model is assessed using a test set of molecules not included in the training set.
The output of a 3D-QSAR study is often visualized as contour maps, which indicate regions in space where certain properties are favorable or unfavorable for activity. For example, a green contour might indicate a region where bulky groups enhance activity, while a yellow contour might suggest that bulky groups are detrimental. Similarly, blue contours could represent areas where positive electrostatic potential is favored, and red contours where negative potential is preferred.
Development and Validation of Predictive QSAR Models for Biological Activity
Building upon SAR and 3D-QSAR findings, predictive QSAR models can be developed to estimate the biological activity of novel, unsynthesized compounds. These models are typically mathematical equations that relate various molecular descriptors (physicochemical, topological, and electronic properties) to the biological activity.
The development and validation of a robust QSAR model involves several key steps:
Data Set Preparation: A sufficiently large and diverse set of compounds with accurately measured biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound.
Feature Selection: Statistical methods are employed to select the most relevant descriptors that are highly correlated with the biological activity.
Model Building: A regression model (e.g., Multiple Linear Regression, Partial Least Squares) is built using the selected descriptors.
Model Validation: The model's statistical significance and predictive ability are rigorously validated using internal (e.g., cross-validation) and external validation techniques. A good QSAR model should have a high correlation coefficient (R²) and a high predictive R² (pred_R²).
A study on mono-substituted 4-phenylpiperidines and -piperazines successfully developed QSAR models that provided a comprehensive understanding of the biological response. nih.gov The models highlighted the importance of physicochemical descriptors in predicting the in vivo effects.
For this compound derivatives, a predictive QSAR model might take the following general form:
log(1/IC₅₀) = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ... + cₙ * (Descriptor n)
Where the descriptors could represent properties such as hydrophobicity (logP), molecular weight, polar surface area, and specific electronic or steric parameters.
Table 3: Statistical Parameters for a Hypothetical Predictive QSAR Model
| Parameter | Value | Interpretation |
| R² | 0.92 | 92% of the variance in biological activity is explained by the model. |
| Q² (Cross-validated R²) | 0.85 | Good internal predictive ability. |
| pred_R² (External validation) | 0.88 | Excellent predictive power for new compounds. |
| F-statistic | 120 | The model is statistically significant. |
| p-value | < 0.001 | The probability of the observed correlation occurring by chance is very low. |
This table is for illustrative purposes and does not represent actual experimental data for a QSAR model of this compound derivatives.
Molecular Target Identification and Ligand Receptor Interaction Mechanisms
In Vitro Receptor Binding Affinity Profiling
No published data from in vitro radioligand binding assays or other quantitative methods are available to define the binding affinity profile of 6-(3-Phenylpiperazin-1-yl)nicotinic acid at key central nervous system receptors. Therefore, its specific affinity (e.g., Ki, IC50, or Kd values) for serotonin (B10506), dopamine (B1211576), adrenergic, or nicotinic acetylcholine (B1216132) receptor subtypes remains uncharacterized.
Due to the lack of specific data for this compound, a data table of its binding affinities cannot be constructed.
Allosteric vs. Orthosteric Binding Mechanisms at Receptors
There is no available scientific literature detailing the binding mechanism of this compound. Consequently, it is not known whether this compound acts as an orthosteric ligand, competing with the endogenous neurotransmitter for the primary binding site, or as an allosteric modulator, binding to a topographically distinct site to modulate receptor function. Studies that would elucidate this, such as Schild analysis or functional assays in the presence of orthosteric ligands, have not been reported for this specific molecule.
Molecular Recognition and Key Residue Interactions from Computational and Mutagenesis Studies
No computational studies, such as molecular docking or molecular dynamics simulations, have been published to predict the binding pose or identify key amino acid residue interactions between this compound and any G-protein coupled receptor or ion channel. Furthermore, site-directed mutagenesis studies, which would experimentally confirm key residues involved in its binding and potential mechanism of action, have not been conducted for this compound. The structural basis for its interaction with any molecular target is currently undefined.
Enzymatic Activity Modulation and Biochemical Mechanisms
In Vitro Enzyme Inhibition/Activation Studies
No data are available in the scientific literature regarding in vitro studies of "6-(3-Phenylpiperazin-1-yl)nicotinic acid" with α-amylase, α-glucosidase, acetylcholinesterase, butyrylcholinesterase, fatty acid amide hydrolase, or transglutaminase.
Determination of Kinetic Parameters
There are no published studies that determine the kinetic parameters (e.g., IC50, Ki, Vmax, Km) for the interaction between "this compound" and the specified enzymes.
Mechanistic Studies of Enzyme Inhibition
No mechanistic studies (e.g., competitive, non-competitive, uncompetitive inhibition) involving "this compound" and the listed enzymes have been reported.
Enzyme-Ligand Complex Modeling and Hotspot Analysis
No enzyme-ligand complex modeling or hotspot analysis for "this compound" with the target enzymes is available in the current body of scientific research.
Investigation of in Vitro Biological Activity and Cellular Mechanisms
Modulation of Cellular Signaling Pathways
There is currently no specific information available detailing how 6-(3-Phenylpiperazin-1-yl)nicotinic acid modulates cellular signaling pathways. Research on other nicotinic acid and phenylpiperazine derivatives suggests that potential pathways for investigation could include those related to inflammation and neurotransmission. For example, some nicotinic acid derivatives are known to interact with G-protein coupled receptors (GPCRs), which are key regulators of a multitude of signaling cascades. Phenylpiperazine moieties are present in various pharmacologically active compounds that target a range of receptors, including serotonergic and dopaminergic receptors, thereby influencing downstream signaling events.
Studies on Cell-Based Assays for Target Engagement
Specific cell-based assays to determine the target engagement of this compound have not been reported in publicly available literature. To investigate this, researchers would typically employ techniques such as cellular thermal shift assays (CETSA), reporter gene assays, or target-specific binding assays using cell lines engineered to express a potential target protein. These studies are essential to confirm that a compound interacts with its intended molecular target within a cellular context.
Mechanistic Insights into Anti-inflammatory Activity
While some N-phenyl piperazine (B1678402) derivatives have shown anti-inflammatory potential in in vitro evaluations, specific mechanistic insights into the anti-inflammatory activity of this compound are not available. General mechanisms for related compounds often involve the inhibition of pro-inflammatory mediators. For instance, studies on other nicotinic acid derivatives have demonstrated the ability to reduce the production of inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated with lipopolysaccharide (LPS). Future investigations for this compound would likely involve similar assays to measure its effect on cytokine production, as well as its impact on key inflammatory signaling pathways like NF-κB and MAPK.
Exploration of Analgesic Mechanisms at the Cellular Level
The cellular mechanisms underlying any potential analgesic effects of this compound remain unexplored. Research into other piperazine-containing compounds has suggested various mechanisms for their antinociceptive effects, including interaction with opioid or serotonergic pathways. Cellular level investigations would necessitate studying the compound's effects on neuronal cell lines, examining its ability to modulate ion channel activity, neurotransmitter release, or receptor binding associated with pain signaling.
Investigating Antimicrobial Mechanisms of Action
There is no specific data on the antimicrobial mechanisms of action for this compound. The antimicrobial activity of novel chemical entities is often initially assessed through screening against a panel of pathogenic bacteria and fungi. Subsequent mechanistic studies could involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), as well as investigating the compound's effect on bacterial cell membrane integrity, DNA replication, or protein synthesis. While some nicotinic acid derivatives have been synthesized and evaluated for antibacterial activity, this has not been specifically reported for this compound.
Elucidation of Antidiabetic Mechanisms through Carbohydrate Metabolism Enzymes
The antidiabetic potential of this compound and its effect on carbohydrate metabolism enzymes have not been documented. Some N-phenyl piperazine derivatives have been investigated for their ability to inhibit enzymes such as α-amylase, which is involved in carbohydrate digestion. To elucidate such mechanisms for this compound, in vitro enzymatic assays would be required to measure its inhibitory activity against key enzymes in glucose metabolism, such as α-amylase, α-glucosidase, or dipeptidyl peptidase-4 (DPP-4).
Anti-HIV-1 Reverse Transcriptase Inhibition
There is no available information regarding the inhibition of HIV-1 reverse transcriptase by this compound. HIV-1 reverse transcriptase is a critical enzyme for viral replication and a key target for antiretroviral drugs. To investigate this potential activity, the compound would need to be tested in in vitro enzymatic assays that measure the activity of recombinant HIV-1 reverse transcriptase. Such studies would determine the concentration of the compound required to inhibit the enzyme's function by 50% (IC50).
Conclusion and Future Directions in the Research of 6 3 Phenylpiperazin 1 Yl Nicotinic Acid
Synthesis of Key Research Findings and Mechanistic Understanding
Currently, dedicated research focusing exclusively on 6-(3-phenylpiperazin-1-yl)nicotinic acid is limited in the public domain. However, by examining the well-established pharmacology of its constituent parts, a putative mechanistic framework can be hypothesized. Nicotinic acid, a form of vitamin B3, is known to exert its effects through various mechanisms, including the activation of G protein-coupled receptors like GPR109A, which is involved in lipid metabolism. mdpi.comnih.gov Derivatives of nicotinic acid have been investigated for a range of biological activities, including antioxidant, anticancer, and antihyperlipidemic effects. nih.govnih.gov
The phenylpiperazine moiety is a common pharmacophore found in a multitude of centrally acting agents, particularly those targeting dopamine (B1211576) and serotonin (B10506) receptors. acs.orgnih.govwikipedia.org For instance, molecules incorporating a phenylpiperazine ring have shown high affinity for dopamine D2 and D3 receptors, suggesting potential applications in neurological and psychiatric disorders. acs.orgresearchgate.net The specific substitution pattern on the phenyl and piperazine (B1678402) rings significantly influences receptor affinity and selectivity.
Therefore, it can be postulated that this compound may exhibit a hybrid pharmacology, potentially interacting with targets of both nicotinic acid and phenylpiperazine derivatives. The precise nature of this interaction, whether synergistic or novel, remains to be elucidated through empirical studies.
Table 1: Potential Biological Targets Based on Structural Moieties
| Structural Moiety | Known Biological Targets | Potential Therapeutic Areas |
| Nicotinic Acid | GPR109A, Enzymes in lipid metabolism | Dyslipidemia, Cardiovascular diseases |
| Phenylpiperazine | Dopamine Receptors (D2, D3), Serotonin Receptors | Neurological disorders, Psychiatric conditions |
Identification of Remaining Scientific Gaps and Unexplored Avenues
The primary scientific gap is the lack of direct experimental data on this compound. To build a comprehensive scientific profile of this compound, several key areas need to be addressed:
Chemical Synthesis and Characterization: While the structure is known, detailed and optimized synthetic routes, along with comprehensive characterization of the compound, are not widely published.
Pharmacological Profiling: The binding affinities of this compound at a broad range of biological targets, including nicotinic acid receptors and various CNS receptors, are unknown.
In Vitro and In Vivo Efficacy: There is a complete absence of data regarding the biological effects of this compound in both cell-based assays and animal models.
Mechanism of Action: The specific molecular mechanisms through which this compound exerts any biological effects are yet to be investigated.
Pharmacokinetics and ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity profile of the compound have not been determined.
Proposed Methodologies for Advanced Preclinical Investigation
A systematic preclinical investigation is warranted to understand the therapeutic potential of this compound. A phased approach is recommended:
Chemical Synthesis and Scale-up: Development of a robust and scalable synthetic protocol to produce high-purity compound for research purposes.
In Vitro Pharmacological Profiling:
Receptor Binding Assays: A comprehensive screening against a panel of receptors, with a focus on GPR109A, dopamine, and serotonin receptor subtypes.
Functional Assays: Cellular assays to determine if the compound acts as an agonist, antagonist, or modulator at the identified target receptors.
Enzyme Inhibition Assays: Evaluation of its potential to inhibit key enzymes involved in relevant disease pathways.
In Vitro ADMET Studies:
Metabolic Stability: Assessment of the compound's stability in liver microsomes.
Cell Permeability: Determination of its ability to cross cell membranes, which is crucial for oral bioavailability and CNS penetration.
Cytotoxicity: Evaluation of its toxic effects on various cell lines.
In Vivo Pharmacokinetic Studies:
Animal Models: Administration of the compound to rodent models to determine its pharmacokinetic parameters (e.g., half-life, bioavailability, brain penetration).
In Vivo Efficacy Studies:
Disease Models: Based on the in vitro profiling, evaluation of the compound's efficacy in relevant animal models of disease (e.g., dyslipidemia, Parkinson's disease, schizophrenia).
Table 2: Proposed Preclinical Investigation Workflow
| Phase | Methodology | Objective |
| 1 | Chemical Synthesis | Produce high-purity compound |
| 2 | In Vitro Pharmacology | Identify biological targets and mechanism |
| 3 | In Vitro ADMET | Assess drug-like properties |
| 4 | In Vivo Pharmacokinetics | Determine pharmacokinetic profile |
| 5 | In Vivo Efficacy | Evaluate therapeutic potential in disease models |
Strategic Development of Novel Analogues for Enhanced Biological Potency and Selectivity
The development of novel analogues of this compound should be guided by a systematic structure-activity relationship (SAR) study. The goal would be to optimize potency, selectivity, and pharmacokinetic properties. Key areas for structural modification include:
Substitution on the Phenyl Ring: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions of the phenyl ring can significantly impact receptor affinity and selectivity.
Modification of the Nicotinic Acid Moiety: Esterification or amidation of the carboxylic acid group could modulate the compound's physicochemical properties and its interaction with nicotinic acid-related targets.
Alterations to the Piperazine Linker: The length and rigidity of the linker between the two core scaffolds can be modified to optimize the spatial orientation of the pharmacophores for better target engagement.
Introduction of Chiral Centers: The existing structure at the 3-position of the piperazine ring could be a source of chirality. Synthesis and evaluation of individual enantiomers may reveal stereospecific interactions with biological targets.
Computational modeling and molecular docking studies can be employed to guide the rational design of these new analogues, predicting their binding modes and affinities at the target receptors before their chemical synthesis. This in silico approach can streamline the drug discovery process and increase the likelihood of identifying candidates with improved pharmacological profiles.
Q & A
Q. What statistical approaches address variability in biological replicates?
Q. How to link pharmacological activity to a theoretical framework (e.g., receptor theory)?
Q. What methodologies validate oxidative degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
